molecular formula C12H15BrO3 B8183628 tert-Butyl 3-bromo-5-methoxybenzoate

tert-Butyl 3-bromo-5-methoxybenzoate

Cat. No.: B8183628
M. Wt: 287.15 g/mol
InChI Key: URXBPIMYIDGQSI-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxybenzoate: is an organic compound with the molecular formula C12H15BrO3 . It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a bromine atom and a methoxy group, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-5-methoxybenzoate can be synthesized through the esterification of 3-bromo-5-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce aldehydes or ketones.
  • Reduction reactions result in alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also be employed in the development of enzyme inhibitors.

Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the synthesis of drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

    tert-Butyl 2-bromo-5-methoxybenzoate: Similar structure but with the bromine atom at the 2-position.

    tert-Butyl 3-bromo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position.

    tert-Butyl 3-bromo-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: tert-Butyl 3-bromo-5-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-bromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXBPIMYIDGQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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